2-{[3-(4-chlorophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,4-difluorophenyl)acetamide
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Overview
Description
The compound “2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(2,4-difluorophenyl)acetamide” is a unique chemical with the linear formula C17H14ClN3O2S2 . It has a molecular weight of 391.901 . This compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich to early discovery researchers .
Scientific Research Applications
Dual Inhibitor of Thymidylate Synthase and Dihydrofolate Reductase
A study by Gangjee et al. (2008) reported the synthesis of analogues related to the given chemical structure as potential dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR). The most potent dual inhibitor demonstrated significant inhibitory activities against human TS and DHFR, highlighting the chemical scaffold's potential in developing cancer therapeutics (Gangjee, Qiu, Li, & Kisliuk, 2008).
Vibrational Spectroscopic Analysis
Mary et al. (2022) characterized a similar molecule using Raman and Fourier-transform infrared spectroscopy, supported by density functional theory (DFT) calculations. The study provided insights into the molecule's geometric equilibrium, intra-molecular hydrogen bond, and harmonic vibrational wavenumbers, contributing to a deeper understanding of the molecule's structural and electronic properties (Mary, Pradhan, & James, 2022).
Crystal Structure Analysis
Subasri et al. (2016) conducted crystal structure analysis of compounds with a similar scaffold, providing detailed information on the molecules' conformation and intramolecular hydrogen bonding. Such studies are crucial for the design of new drugs, as they offer a foundation for understanding how structural features influence biological activity (Subasri, Timiri, Barji, Jayaprakash, Vijayan, & Velmurugan, 2016).
Antitumor Activity
Hafez and El-Gazzar (2017) synthesized and evaluated the antitumor activity of new derivatives based on the thieno[3,2-d]pyrimidine scaffold, showing potent anticancer activity against several human cancer cell lines. This highlights the potential use of the chemical scaffold in developing new anticancer agents (Hafez & El-Gazzar, 2017).
Mechanism of Action
Target of Action
The primary target of this compound, also known as AB00668781-01, is the Threonine Tyrosine Kinase (TTK) . TTK is a dual-specificity protein kinase that plays a key role in the control of the eukaryotic cell cycle. It is involved in spindle checkpoint function, chromosome alignment, and maintenance of chromosomal stability, which is critical for proper cell division .
Mode of Action
AB00668781-01 interacts with its target, TTK, by binding to it with a strong affinity . This binding inhibits the kinase activity of TTK, which in turn disrupts the normal cell cycle processes . The inhibition of TTK leads to chromosome missegregation and aneuploidy
Biochemical Pathways
The inhibition of TTK by AB00668781-01 affects the spindle assembly checkpoint (SAC) pathway . The SAC pathway is a quality control mechanism that ensures the proper segregation of chromosomes during mitosis. By inhibiting TTK, AB00668781-01 disrupts this pathway, leading to errors in chromosome segregation .
Pharmacokinetics
The compound’s strong binding affinity for ttk suggests that it may have good bioavailability
Result of Action
The result of AB00668781-01’s action is the suppression of proliferation in a panel of human cancer cell lines . By causing chromosome missegregation and aneuploidy, the compound induces cell cycle arrest and potentially cell death . This makes it a potential candidate for the development of new anticancer therapies.
Properties
IUPAC Name |
2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(2,4-difluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClF2N3O2S2/c21-11-1-4-13(5-2-11)26-19(28)18-16(7-8-29-18)25-20(26)30-10-17(27)24-15-6-3-12(22)9-14(15)23/h1-6,9H,7-8,10H2,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTKXZHTVXLSWMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C1N=C(N(C2=O)C3=CC=C(C=C3)Cl)SCC(=O)NC4=C(C=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClF2N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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